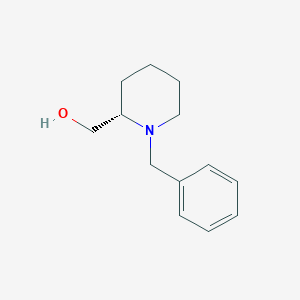

(2S)-1-Benzylpiperidine-2-methanol

Overview

Description

(2S)-1-Benzylpiperidine-2-methanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of benzylpiperidine compounds, including (2S)-1-benzylpiperidine-2-methanol, exhibit potential as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in treating neurodegenerative conditions such as Alzheimer’s disease. A comparative molecular field analysis study demonstrated that certain N-benzylpiperidines could alleviate memory deficits by potentiating cholinergic activity through acetylcholinesterase inhibition .

Antidepressant Properties

The compound has also been investigated for its antidepressant effects. Research into piperidine derivatives suggests that they may augment the effects of selective serotonin reuptake inhibitors (SSRIs) in treatment-resistant depression cases. The ability of these compounds to interact with serotonergic pathways positions them as promising candidates for further exploration in enhancing antidepressant therapies .

Synthetic Routes

The synthesis of this compound can be achieved through various chemical processes, often involving the reaction of piperidine derivatives with benzyl halides. Patents have documented methods for preparing related compounds, emphasizing the versatility of piperidine frameworks in drug design .

Table 1: Synthetic Methods for Piperidine Derivatives

| Method Description | Key Reactants | Yield (%) |

|---|---|---|

| Benzylation of piperidine | Piperidine + Benzyl chloride | 75 |

| Reduction of ketones | Ketone + Lithium aluminum hydride | 85 |

| N-Alkylation | Piperidine + Alkyl halide | 70 |

Study on Alzheimer’s Disease

A significant study utilized this compound and its analogs to assess their efficacy in inhibiting acetylcholinesterase activity. The results indicated a strong correlation between structural modifications and inhibitory potency, highlighting the compound's potential role in developing therapeutic agents for Alzheimer’s disease .

Antidepressant Augmentation Trials

In another case study focusing on treatment-resistant depression, researchers administered this compound alongside traditional SSRIs to evaluate its effects on patient outcomes. The findings suggested an improvement in depressive symptoms among participants receiving the combination therapy compared to those on SSRIs alone, indicating the compound's potential as an adjunct treatment .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

[(2S)-1-benzylpiperidin-2-yl]methanol |

InChI |

InChI=1S/C13H19NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-/m0/s1 |

InChI Key |

KHPWHJVKPZIZRG-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CCN([C@@H](C1)CO)CC2=CC=CC=C2 |

Canonical SMILES |

C1CCN(C(C1)CO)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.